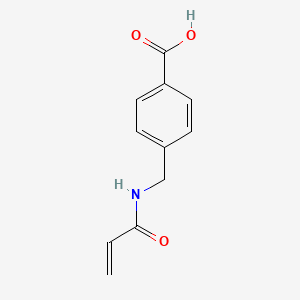![molecular formula C14H23N3 B3114835 3-[4-(3-Methylphenyl)piperazin-1-yl]propan-1-amine CAS No. 20529-22-0](/img/structure/B3114835.png)
3-[4-(3-Methylphenyl)piperazin-1-yl]propan-1-amine
Overview
Description
3-[4-(3-Methylphenyl)piperazin-1-yl]propan-1-amine is a chemical compound with the molecular formula C14H23N3 and a molecular weight of 233.35 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for 3-[4-(3-Methylphenyl)piperazin-1-yl]propan-1-amine is1S/C14H23N3/c1-13-4-2-5-14(12-13)17-10-8-16(9-11-17)7-3-6-15/h2,4-5,12H,3,6-11,15H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure. Physical And Chemical Properties Analysis
3-[4-(3-Methylphenyl)piperazin-1-yl]propan-1-amine is an oil at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.Scientific Research Applications
Antimicrobial Activities:
- Some derivatives, including those related to 3-[4-(3-Methylphenyl)piperazin-1-yl]propan-1-amine, have been synthesized and shown to possess good or moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
- Additional studies have found that certain azole derivatives with piperazine components exhibit antimicrobial activities, underscoring the potential of these compounds in addressing bacterial and fungal infections (Başoğlu et al., 2013).
Antitumor Activities:
- Piperazine-based tertiary amino alcohols and their dihydrochlorides, which are structurally similar to 3-[4-(3-Methylphenyl)piperazin-1-yl]propan-1-amine, have been synthesized and evaluated for their antitumor activity, showing potential in cancer treatment (Hakobyan et al., 2020).
- Certain triazine derivatives bearing a piperazine amide moiety have demonstrated significant antitumor activity against breast cancer cells, highlighting the therapeutic potential of these compounds in oncology (Yurttaş et al., 2014).
Chemical Synthesis and Characterization:
- Research has focused on the synthesis and characterization of compounds structurally related to 3-[4-(3-Methylphenyl)piperazin-1-yl]propan-1-amine, contributing to the understanding of their chemical properties and potential applications (Grijalvo, Nuñez, & Eritja, 2015).
- The study of such compounds using techniques like Raman spectroscopy and gas chromatography has furthered knowledge in the field of analytical chemistry (Frączak et al., 2020).
Molecular Interaction Studies:
- Fourier transform infrared spectra and normal mode analysis have been used to study the molecular interactions and properties of related compounds, providing insights into their behavior and potential applications (Singh et al., 2000).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body, influencing their function .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[4-(3-Methylphenyl)piperazin-1-yl]propan-1-amine. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and efficacy .
properties
IUPAC Name |
3-[4-(3-methylphenyl)piperazin-1-yl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-13-4-2-5-14(12-13)17-10-8-16(9-11-17)7-3-6-15/h2,4-5,12H,3,6-11,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKAQYKNOCNRSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801267556 | |
| Record name | 4-(3-Methylphenyl)-1-piperazinepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801267556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3-Methylphenyl)piperazin-1-yl]propan-1-amine | |
CAS RN |
20529-22-0 | |
| Record name | 4-(3-Methylphenyl)-1-piperazinepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20529-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Methylphenyl)-1-piperazinepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801267556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(3-methylphenyl)piperazin-1-yl]propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




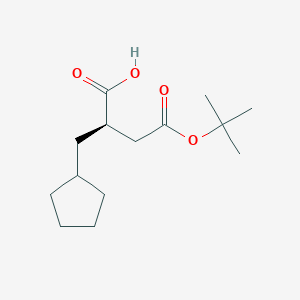
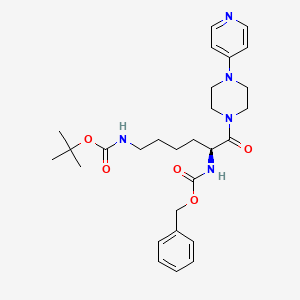
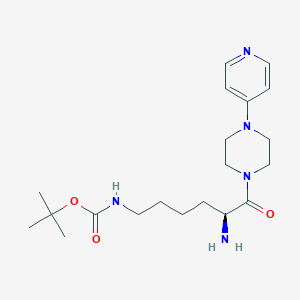
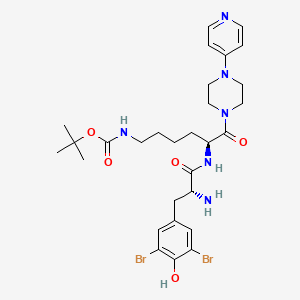

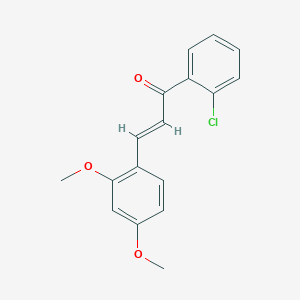

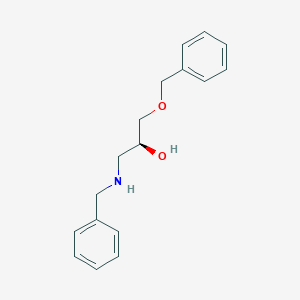
![3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3114832.png)
